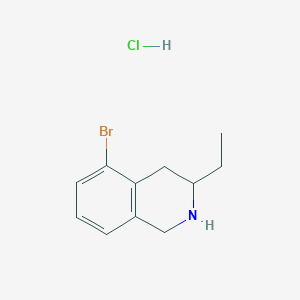

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción

Propiedades

IUPAC Name |

5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN.ClH/c1-2-9-6-10-8(7-13-9)4-3-5-11(10)12;/h3-5,9,13H,2,6-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECLUCYJLCJCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC2=C(CN1)C=CC=C2Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795427-60-9 | |

| Record name | 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Alkylation of 1,2,3,4-Tetrahydroisoquinoline Core

A common approach involves alkylation of the tetrahydroisoquinoline nitrogen or carbon atoms using appropriate bromoalkyl derivatives:

Alkylation with Ethyl Bromide or Ethyl-Substituted Bromoacetates: The 3-ethyl substituent can be introduced by alkylation of the tetrahydroisoquinoline intermediate with ethyl bromide or ethyl 2-bromoacetate under basic conditions (e.g., triethylamine) in solvents like tetrahydrofuran (THF) at room temperature overnight.

Bromination at the 5-Position: Electrophilic aromatic substitution using brominating agents (e.g., N-bromosuccinimide) can selectively introduce bromine at the 5-position of the aromatic ring, depending on directing groups and reaction conditions.

Transfer Hydrogenation for Stereoselective Synthesis

- Starting from 3,4-dihydroisoquinoline precursors, transfer hydrogenation using a chiral Ru(II) catalyst (e.g., (R,R)-RuTsDPEN) in an azeotropic mixture of formic acid and triethylamine can produce enantiomerically enriched tetrahydroisoquinolines.

Conversion to Hydrochloride Salt

- The free base form of 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrogen chloride in isopropanol or other suitable solvents, followed by recrystallization to obtain a pure, stable salt form.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation of tetrahydroisoquinoline | Ethyl 2-bromoacetate, triethylamine, THF, RT, overnight | 50-70 | Purification by flash chromatography |

| 2 | Aromatic bromination | N-bromosuccinimide (NBS), solvent (e.g., DCM), RT | 60-80 | Selective bromination at 5-position |

| 3 | Transfer hydrogenation | Chiral Ru(II) catalyst, formic acid/triethylamine, RT | 80-90 | High enantiomeric excess (chiral HPLC) |

| 4 | Salt formation | HCl in isopropanol, RT | >90 | Recrystallization for purity |

The alkylation step is sensitive to the equivalents of alkylating agent and base; excess triethylamine improves yield by scavenging HBr formed during the reaction.

Bromination selectivity depends on solvent polarity and temperature; lower temperatures favor mono-bromination.

Transfer hydrogenation using Ru(II) catalysts is highly stereoselective, enabling preparation of enantiomerically enriched products essential for pharmaceutical applications.

The hydrochloride salt form enhances compound stability and crystallinity, facilitating handling and characterization.

The preparation of 5-bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves a multi-step synthetic sequence starting from suitable tetrahydroisoquinoline precursors. Key steps include alkylation to introduce the ethyl group, selective bromination at the 5-position, stereoselective reduction via transfer hydrogenation, and salt formation to yield the hydrochloride. Optimization of reaction conditions such as reagent ratios, temperature, and catalyst choice is critical for maximizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to modify the tetrahydroisoquinoline ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines can be formed.

Oxidation Products: Quinoline derivatives.

Reduction Products: Modified tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- Synthesis of Complex Molecules : 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride serves as a versatile building block for synthesizing complex organic molecules and natural product analogs. Its structural features enable the formation of various derivatives that can be utilized in further chemical reactions .

Synthetic Routes

- The synthesis typically involves bromination of 3-ethyl-1,2,3,4-tetrahydroisoquinoline using reagents like bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

Biological Research

Biochemical Probes

- Enzyme Interaction Studies : This compound is investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways. It can modulate the activity of various kinases and phosphatases, influencing cell signaling pathways critical for cellular functions .

Pharmacological Properties

- Potential Therapeutic Applications : Research indicates that this compound may exhibit anti-inflammatory and neuroprotective effects. Its structural similarity to other THIQs allows it to interact with biological targets that are relevant in pharmacology .

Medicinal Chemistry

Drug Development

- The compound's unique properties make it a candidate for developing new therapeutic agents. Its ability to influence biological pathways suggests potential applications in treating diseases where these pathways are disrupted .

Industrial Applications

Specialty Chemicals

- In industrial contexts, this compound is utilized in the development of specialty chemicals and advanced materials. Its chemical properties allow it to be incorporated into formulations that require specific functionalities.

Biochemical Pathways and Mechanisms

Cellular Effects

- The compound has been shown to influence various cellular processes such as gene expression and cellular metabolism. It can affect the activity of signaling molecules involved in cell proliferation and apoptosis .

Molecular Mechanism

- At the molecular level, it binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain cytochrome P450 enzymes, impacting the metabolism of other compounds .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex organic molecules; versatile in synthetic routes |

| Biological Research | Biochemical probe for enzyme interaction studies; potential therapeutic applications |

| Medicinal Chemistry | Candidate for drug development targeting disrupted biological pathways |

| Industrial Applications | Used in developing specialty chemicals and advanced materials |

| Biochemical Pathways | Influences cellular processes; modulates signaling pathways |

Mecanismo De Acción

The mechanism of action of 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydroisoquinoline ring play crucial roles in binding to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Positional Isomers and Bromine Substitution Patterns

The position of bromine and substituents significantly influences physicochemical properties and biological activity. Key analogs include:

Key Findings :

Substituent Variations: Ethyl vs. Methyl, Dimethyl, and Chloro Groups

Alkyl and halogen substituents modulate steric effects and electronic properties:

Key Findings :

Functional Group Modifications: Carboxylic Esters and Carbonyl Chlorides

Derivatives with ester or reactive carbonyl groups expand synthetic utility:

Key Findings :

Actividad Biológica

5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1795427-60-9) is a derivative of tetrahydroisoquinoline (THIQ), a structural motif prevalent in various natural products and therapeutic agents. This compound has garnered attention due to its potential biological activities, which include effects on cellular processes, enzyme interactions, and implications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C11H15BrClN. The presence of the ethyl group at the 3-position distinguishes it from other THIQ derivatives and may enhance its biological activity by improving binding affinity to specific targets.

Target and Mode of Action

This compound acts primarily through interactions with various enzymes and proteins. It is known to influence multiple biochemical pathways due to its structural similarity to other THIQs. This compound can modulate the activity of signaling molecules such as kinases and phosphatases, which are critical in regulating cell proliferation and apoptosis .

Biochemical Pathways

The compound's involvement in cellular signaling pathways suggests that it may play a role in various physiological processes. Specifically, it has been shown to affect gene expression and cellular metabolism by binding to biomolecules and potentially inhibiting or activating enzymatic activity .

Antimicrobial Properties

Research indicates that THIQ derivatives exhibit antimicrobial activities against a range of pathogens. For example, studies have shown that certain THIQ compounds possess moderate potency against Mycobacterium species . The structural modifications present in this compound may enhance its efficacy as an antimicrobial agent.

Neuroprotective Effects

The neuroprotective potential of THIQ derivatives has been explored in various studies. These compounds have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Anti-inflammatory Activity

Compounds within the THIQ class have demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests a potential therapeutic application for conditions characterized by inflammation .

Case Studies

Several studies have highlighted the biological activities of THIQ derivatives:

- Antiviral Activity : A study evaluated the antiviral properties of novel THIQ compounds against SARS-CoV-2. The results indicated that some derivatives exhibited significant inhibition of viral replication with low half-maximal effective concentrations (EC50) .

- Inhibition of Enzymatic Activity : Research focused on the inhibition of MurE synthetase by THIQ derivatives demonstrated that specific compounds could effectively inhibit this crucial enzyme involved in bacterial cell wall synthesis .

Comparative Analysis

The following table summarizes the biological activities observed in this compound compared to other THIQ derivatives:

| Compound Name | Antimicrobial Activity | Neuroprotective Effects | Anti-inflammatory Activity |

|---|---|---|---|

| 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline HCl | Moderate | Yes | Yes |

| 5-Bromo-1,2,3,4-tetrahydroisoquinoline | Low | Moderate | Yes |

| 5-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline HCl | High | Yes | Moderate |

Q & A

Q. What are the foundational synthetic routes for 5-Bromo-3-ethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how are intermediates characterized?

- Methodological Answer : Common synthetic routes involve Bischler-Napieralski cyclization followed by bromination and alkylation steps. For example:

Cyclization of phenethylamine derivatives with formaldehyde under acidic conditions to form the tetrahydroisoquinoline core.

Bromination at the 5-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.

Ethylation at the 3-position via nucleophilic substitution or catalytic hydrogenation.

Critical characterization techniques include ¹H/¹³C NMR (to confirm regioselectivity), HPLC (purity >95% as per industry standards ), and mass spectrometry (to validate molecular weight).

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

- Methodological Answer : Reproducibility requires strict control of:

- Reaction parameters (temperature, solvent purity, stoichiometry).

- Purification protocols (column chromatography with standardized solvent systems, recrystallization).

- Analytical validation (cross-lab calibration of NMR spectrometers and HPLC systems).

Statistical design of experiments (DoE) can identify critical variables affecting yield .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of 5-Bromo-3-ethyl-THIQ hydrochloride, especially in stereoselective reactions?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states. For instance:

- Reaction path searching (e.g., via the AFIR method) identifies low-energy pathways for bromination or ethylation .

- Solvent effects are modeled using COSMO-RS to optimize polarity and solubility.

ICReDD’s integrated computational-experimental workflows reduce trial-and-error by 60% in similar tetrahydroisoquinoline derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Purity variations (e.g., residual solvents affecting assays). Validate purity via HPLC-MS and report lot-specific data .

- Assay conditions (pH, temperature). Use standardized protocols (e.g., OECD guidelines) and include positive/negative controls.

- Statistical analysis : Apply multivariate regression to isolate compound-specific effects from noise .

Q. How can membrane separation technologies improve the scalability of this compound’s purification?

- Methodological Answer : Advanced separation methods include:

- Nanofiltration membranes (MWCO 200-300 Da) to remove unreacted bromine precursors.

- Simulated moving bed (SMB) chromatography for continuous purification, reducing solvent waste by 40% compared to batch processes .

Process parameters (flow rate, pressure) are optimized using DoE to balance yield and purity .

Methodological Framework Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.